molecular formula C9H5BrClNO3 B14331799 3-(5-Bromo-2-nitrophenyl)prop-2-enoyl chloride CAS No. 105884-22-8

3-(5-Bromo-2-nitrophenyl)prop-2-enoyl chloride

Cat. No.: B14331799
CAS No.: 105884-22-8
M. Wt: 290.50 g/mol
InChI Key: ZARMWWCETHXJPR-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-nitrophenyl)prop-2-enoyl chloride is an organic compound with the molecular formula C9H6BrNO3Cl. This compound is characterized by the presence of a bromo and nitro group attached to a phenyl ring, which is further connected to a prop-2-enoyl chloride moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-nitrophenyl)prop-2-enoyl chloride typically involves the reaction of 5-bromo-2-nitrobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for better control of reaction conditions, such as temperature and pressure, leading to more efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-nitrophenyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Reduction Reactions: Products include amino derivatives.

    Addition Reactions: Products include esters and amides.

Scientific Research Applications

3-(5-Bromo-2-nitrophenyl)prop-2-enoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-nitrophenyl)prop-2-enoyl chloride involves its interaction with nucleophiles, leading to the formation of various products. The bromo and nitro groups on the phenyl ring make the compound highly reactive towards nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-2-nitrophenyl)prop-2-enoyl chloride is unique due to the presence of both bromo and nitro groups on the phenyl ring, which enhances its reactivity and makes it suitable for a wide range of chemical reactions. This compound’s versatility in undergoing substitution, reduction, and addition reactions sets it apart from other similar compounds .

Properties

CAS No.

105884-22-8

Molecular Formula

C9H5BrClNO3

Molecular Weight

290.50 g/mol

IUPAC Name

3-(5-bromo-2-nitrophenyl)prop-2-enoyl chloride

InChI

InChI=1S/C9H5BrClNO3/c10-7-2-3-8(12(14)15)6(5-7)1-4-9(11)13/h1-5H

InChI Key

ZARMWWCETHXJPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C=CC(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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